basic properties of 2,3,3-Trimethylindoline
basic properties of 2,3,3-Trimethylindoline
An In-depth Technical Guide to 2,3,3-Trimethylindoline: Properties, Synthesis, and Applications
Introduction
2,3,3-Trimethylindoline, also cataloged as 2,3,3-Trimethyl-3H-indole, is a heterocyclic aromatic organic compound that serves as a cornerstone intermediate in modern synthetic chemistry.[1] Its unique indolenine structure, featuring a gem-dimethyl group at the C3 position, imparts specific reactivity and stability, making it an invaluable precursor for a diverse array of functional molecules.[1] This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, reactivity, and critical applications, with a focus on its role in the development of advanced materials and reagents for scientific research.
Primarily, 2,3,3-Trimethylindoline is recognized as an essential building block for the synthesis of cyanine dyes, a class of molecules with significant applications in biotechnology and materials science.[2][3][4] Its derivatives are integral to the creation of fluorescent probes for bio-imaging, photosensitive agents, and organic photoconductors, highlighting its versatility and importance in both academic and industrial research sectors.[1][2][5]
Physicochemical and Spectroscopic Properties
The distinct physical and chemical characteristics of 2,3,3-Trimethylindoline are foundational to its handling, reactivity, and application. It typically presents as a light yellow to reddish-brown liquid.[3][5]
Core Physicochemical Data
A summary of the compound's key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1640-39-7 | [5][6] |
| Molecular Formula | C₁₁H₁₃N | [5][7] |
| Molecular Weight | 159.23 g/mol | [5][6] |
| Appearance | Light yellow to red liquid | [5] |
| Density | 0.992 g/mL at 25 °C | [6][8] |
| Melting Point | 6-8 °C | [5][8] |
| Boiling Point | 228-229 °C at 744 mmHg | [5][6][8] |
| Refractive Index (n²⁰/D) | 1.549 | [6][8][9] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [6] |
| Solubility | Soluble in chloroform, toluene, dichlorobenzene. Insoluble in water. | [4][7][8] |
Spectroscopic Signature
Spectroscopic analysis is critical for the verification and characterization of 2,3,3-Trimethylindoline.
-
¹H NMR (300 MHz, Chloroform-d) : Key signals include a singlet for the C2-methyl group at approximately δ 2.36 ppm and a singlet for the two C3-methyl groups at δ 1.37 ppm. The aromatic protons appear in the δ 7.61-8.25 ppm range.[10]
-
¹³C NMR (300 MHz, Chloroform-d) : Characteristic peaks are observed around δ 194.24 (C=N), with aromatic carbons appearing between δ 117.19 and 158.95. The quaternary C3 carbon is seen near δ 54.51, while the methyl carbons appear at δ 22.74 and δ 16.02.[10]
-
Infrared (IR) Spectroscopy (ATR) : The spectrum shows characteristic peaks for C-H stretching (around 2977 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.[10]
-
Mass Spectrometry (GC-MS, EI) : The mass spectrum typically shows a molecular ion peak [M]⁺ or [M-H]⁺ corresponding to its molecular weight.[10]
Synthesis of 2,3,3-Trimethylindoline
The most prevalent and historically significant method for synthesizing 2,3,3-Trimethylindoline is the Fischer Indole Synthesis.[2][11] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone.[11][12]
The Fischer Indole Synthesis Mechanism
The mechanism is a cornerstone of heterocyclic chemistry and proceeds through several key steps:
-
Hydrazone Formation : Phenylhydrazine reacts with 3-methyl-2-butanone (isopropyl methyl ketone) to form the corresponding phenylhydrazone.[11][12]
-
Tautomerization : The phenylhydrazone tautomerizes to its enamine form.[11][12]
-
[5][5]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[11][12]
-
Aromatization and Cyclization : The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.[11]
-
Ammonia Elimination : Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indolenine ring system.[11][12]
Experimental Protocol: Synthesis via Fischer Indolization
This protocol is adapted from established methods utilizing phenylhydrazine and 3-methyl-2-butanone with an acid catalyst.[2][13] Various acids, including zinc chloride, acetic acid, sulfuric acid, and polyphosphoric acid, can be used to catalyze the reaction.[2][11][13]
Materials:
-
Phenylhydrazine
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid (Catalyst and Solvent)
-
Sodium Hydroxide solution (for neutralization)
-
Extraction Solvent (e.g., Diethyl ether or Toluene)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Step-by-Step Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine and a slight excess of 3-methyl-2-butanone in glacial acetic acid.
-
Heating : Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions.[13] Microwave-assisted methods can significantly reduce the reaction time.[2]
-
Work-up : After cooling to room temperature, carefully neutralize the acidic mixture with a sodium hydroxide solution until the pH is basic.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene.
-
Washing & Drying : Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,3,3-Trimethylindoline as a clear liquid.[2]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 2,3,3-Trimethylindoline.
Reactivity and Key Chemical Transformations
2,3,3-Trimethylindoline is a versatile intermediate capable of undergoing various chemical reactions, primarily leveraging its nucleophilic nitrogen and reactive C2-methyl group after quaternization.
Synthesis of Cyanine Dyes
A paramount application of 2,3,3-Trimethylindoline is its role as a precursor to cyanine and squarylium dyes.[2][14][15] The synthesis typically involves:
-
Quaternization : The nitrogen atom of the indolenine is alkylated (e.g., with an alkyl iodide) to form a quaternary indolinium salt. This step is crucial as it activates the C2-methyl group.
-
Condensation : The resulting indolinium salt, now possessing a highly acidic C2-methyl group, is condensed with an appropriate electrophilic reagent (e.g., another heterocyclic salt, a squaraine core, or a polymethine chain precursor) in the presence of a base to form the extended π-conjugated system characteristic of cyanine dyes.
Electrophilic Aromatic Substitution
The benzene ring of the indolenine moiety can undergo electrophilic substitution reactions. A notable example is nitration.
Experimental Protocol: Nitration of 2,3,3-Trimethylindoline This protocol outlines the synthesis of 5-nitro-2,3,3-trimethylindolenine, a valuable intermediate for further functionalization.[10]
Materials:
-
2,3,3-Trimethylindoline
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Sodium Hydroxide
Step-by-Step Procedure:
-
Dissolution : Dissolve 2,3,3-Trimethylindoline in concentrated sulfuric acid in a flask, maintaining a low temperature using an ice bath.
-
Nitrating Mixture : Prepare a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Addition : Add the nitrating mixture dropwise to the stirred indolenine solution, ensuring the temperature remains low.
-
Reaction : Allow the reaction to stir at room temperature for several hours after the addition is complete.
-
Precipitation : Pour the reaction mixture over a large amount of ice, which will cause the nitrated product to precipitate.
-
Neutralization & Isolation : Adjust the pH to neutral or slightly basic with sodium hydroxide to fully precipitate the product. Isolate the solid by vacuum filtration and wash thoroughly with water.
-
Purification : The crude red solid can be purified by recrystallization from a suitable solvent like methanol.[10]
Reaction Pathway Diagram
Caption: Major reaction pathways starting from 2,3,3-Trimethylindoline.
Industrial and Research Applications
The derivatives of 2,3,3-Trimethylindoline have found significant utility in high-technology fields.
-
Life Sciences and Diagnostics : As a key intermediate for cyanine dyes, it is crucial for producing fluorescent probes with high quantum yields and tunable absorption wavelengths.[2] These probes are extensively used in cutting-edge applications such as DNA sequencing, fluorescence immunoassays, biochip technology, and clinical diagnostics for labeling and quantifying biomolecules.[2]
-
Organic Electronics : The compound's derivatives are explored for their potential in developing organic photoconductors and materials for organic solar cells, contributing to renewable energy solutions.[1][5]
-
Pharmaceuticals and Agrochemicals : It serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries due to its ability to undergo diverse chemical transformations.[5]
-
Sensors and Imaging : Beyond biological applications, its derivatives are used to create imaging agents for materials analysis and in the fabrication of electrochemical sensors.[1][5]
Safety, Handling, and Storage
Proper handling of 2,3,3-Trimethylindoline is essential due to its hazardous properties.
-
Hazard Identification : It is classified as an irritant to the eyes, respiratory system, and skin (H315, H319, H335).[6][8] It may be harmful if swallowed.[16]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical safety goggles, and gloves.[17] Use in a well-ventilated area or with a NIOSH-approved respirator.[16][17]
-
Handling : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing, and avoid breathing vapors.[16][17] Keep away from heat, sparks, and open flames.[16]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][18] Recommended storage temperature is often between 0-8°C.[5]
Conclusion
2,3,3-Trimethylindoline is a chemical of significant strategic importance. Its robust synthesis via the Fischer indole reaction and its versatile reactivity make it an indispensable intermediate. From enabling breakthroughs in biomedical diagnostics through fluorescent dyes to contributing to the development of next-generation organic electronic materials, the utility of this compound is both broad and deep. A thorough understanding of its properties, synthesis, and handling is critical for researchers and scientists aiming to harness its full potential in creating innovative chemical solutions.
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Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-indolenine . Chemistry & Chemical Technology. Available at: [Link]
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Synthesis of 2,3,3-trimethyl-indolenine - PrepChem.com . PrepChem.com. Available at: [Link]
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2,3,3-Trimethyl-3H-indole - ChemBK . ChemBK. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I . Molecules. Available at: [Link]
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Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-indolenine - ResearchGate . ResearchGate. Available at: [Link]
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New 3H-indole synthesis by Fischer's method. Part I - PubMed . PubMed. Available at: [Link]
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